molecular formula C19H28N2O5 B7980346 Z-Val-Leu-OH

Z-Val-Leu-OH

Cat. No.: B7980346
M. Wt: 364.4 g/mol
InChI Key: ABNKBDCDDUXJCU-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is commonly used as a model substrate for studying the activity of proteases, aminopeptidases, and dipeptidases . The compound is characterized by its specific sequence of amino acids, which includes valine and leucine, making it a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Leu-OH typically involves the use of protected amino acids. One common method starts with the N-CBZ-Val-Leu methyl ester. The peptide is dissolved in a mixture of tetrahydrofuran and water, and lithium hydroxide monohydrate is added at 0°C. The mixture is then stirred at room temperature overnight. After removing tetrahydrofuran under vacuum, the aqueous layer is acidified with hydrochloric acid and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound as a white solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Z-Val-Leu-OH undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is particularly susceptible to hydrolysis by proteolytic enzymes, which cleave the peptide bonds between the amino acids .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include smaller peptide fragments and individual amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Z-Val-Leu-OH is widely used in scientific research due to its role as a model substrate for studying enzyme activity. Its applications include:

Mechanism of Action

The mechanism of action of Z-Val-Leu-OH involves its interaction with proteolytic enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis. This process involves the cleavage of the peptide bond between valine and leucine, resulting in the formation of smaller peptide fragments. The molecular targets include the active sites of proteases, and the pathways involved are those related to protein degradation and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Val-Leu-OH is unique due to its specific sequence of valine and leucine, which makes it a valuable tool for studying the activity of proteases that specifically recognize and cleave this sequence. Its distinct structure allows for targeted research applications and provides insights into the mechanisms of peptide bond cleavage and enzyme specificity.

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNKBDCDDUXJCU-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Val-Leu-OH
Reactant of Route 2
Reactant of Route 2
Z-Val-Leu-OH
Reactant of Route 3
Reactant of Route 3
Z-Val-Leu-OH
Reactant of Route 4
Reactant of Route 4
Z-Val-Leu-OH
Reactant of Route 5
Reactant of Route 5
Z-Val-Leu-OH
Reactant of Route 6
Reactant of Route 6
Z-Val-Leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.